Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C31H30BrN3O5. This compound is notable for its unique structure, which includes a pyrazole ring, a brominated methoxyphenyl group, and a pyridinedicarboxylate moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the brominated methoxyphenyl group. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The brominated methoxyphenyl group and the pyrazole ring are crucial for its biological activity, as they facilitate binding to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diallyl-3-bromo-4-methoxybenzamide: This compound shares the brominated methoxyphenyl group but differs in its overall structure and functional groups.
4-Bromoanisole: While it contains the brominated methoxyphenyl group, it lacks the pyrazole and pyridinedicarboxylate moieties.
Uniqueness
Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C31H30BrN3O5 |
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Molecular Weight |
604.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H30BrN3O5/c1-6-15-39-30(36)26-19(3)33-20(4)27(31(37)40-16-7-2)28(26)23-18-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-5)24(32)17-21/h6-14,17-18,28,33H,1-2,15-16H2,3-5H3 |
InChI Key |
FKMVNGGTZYPXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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